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Compound of Interest

Compound Name:
5-Bromo-4-

hydroxynicotinaldehyde

Cat. No.: B2963512 Get Quote

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-
hydroxynicotinaldehyde

This guide provides a comprehensive technical overview of the solubility and stability of 5-
Bromo-4-hydroxynicotinaldehyde, a key heterocyclic building block in medicinal chemistry

and drug discovery. Acknowledging the limited publicly available data on this specific molecule,

this document synthesizes information from structurally related compounds and fundamental

chemical principles to offer a robust predictive analysis and practical guidance for researchers,

scientists, and drug development professionals.

Introduction: Chemical Identity and Significance
5-Bromo-4-hydroxynicotinaldehyde, with the molecular formula C₆H₄BrNO₂, is a substituted

pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an aldehyde

functional group on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide

range of biologically active molecules. The interplay of these functional groups dictates its

physicochemical properties, including solubility and stability, which are critical parameters in

drug development, influencing formulation, bioavailability, and shelf-life.
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Property Value Source

Molecular Formula C₆H₄BrNO₂ [1]

Molecular Weight 202.01 g/mol [1]

Physical Form Solid

CAS Number 1289109-05-2 [2]

Solubility Profile: A Predictive Analysis
Direct experimental data on the solubility of 5-Bromo-4-hydroxynicotinaldehyde is not

extensively reported. However, a reasoned estimation of its solubility in various solvents can be

derived from its structural features and by analogy to similar compounds.

Aqueous Solubility
The presence of a hydroxyl group and a pyridine nitrogen atom suggests that 5-Bromo-4-
hydroxynicotinaldehyde can act as both a hydrogen bond donor and acceptor, respectively.

This would typically confer some degree of aqueous solubility. However, the molecule also

possesses a brominated aromatic ring, which is hydrophobic and will counteract this effect.

The pH of the aqueous medium is expected to have a significant impact on solubility. The

pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. In acidic solutions, the

pyridine nitrogen will be protonated, forming a pyridinium salt, which is expected to be more

water-soluble. Conversely, in basic solutions, the hydroxyl group can be deprotonated to form a

phenoxide-like anion, which should also enhance aqueous solubility. A U-shaped solubility

profile with respect to pH is therefore anticipated, with the lowest solubility around the

isoelectric point.

Solubility in Organic Solvents
Based on its polar functional groups, 5-Bromo-4-hydroxynicotinaldehyde is expected to be

soluble in polar organic solvents.

Table of Predicted Solubilities:
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Solvent Class Examples Predicted Solubility Rationale

Polar Protic Methanol, Ethanol High

Capable of hydrogen

bonding with the

hydroxyl and aldehyde

groups.

Polar Aprotic
DMSO, DMF,

Acetonitrile
High to Moderate

Can act as hydrogen

bond acceptors and

have high dielectric

constants.

Non-Polar Hexane, Toluene Low

The overall polarity of

the molecule is too

high for significant

solubility.

Experimental Protocol for Solubility Determination
A robust method for experimentally determining the solubility of 5-Bromo-4-
hydroxynicotinaldehyde is the shake-flask method, followed by quantification using High-

Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

Preparation of Saturated Solutions: Add an excess amount of solid 5-Bromo-4-
hydroxynicotinaldehyde to a series of vials containing different solvents (e.g., water at

various pH values, methanol, DMSO).

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with an

appropriate mobile phase.
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Quantification: Analyze the diluted samples by a validated HPLC-UV method. A suitable

starting point for an HPLC method would be a reversed-phase C18 column with a gradient

elution of water and acetonitrile, with UV detection at a wavelength corresponding to the

absorbance maximum of the compound.[3]

Calculation: Determine the concentration of the compound in the supernatant by comparing

the peak area to a calibration curve prepared from standards of known concentration.

Add excess solid to solvent Equilibrate at constant temperature Centrifuge to separate solid Dilute supernatant Analyze by HPLC-UV Calculate concentration

Click to download full resolution via product page

Caption: Workflow for experimental solubility determination.

Stability Profile: Key Considerations and
Degradation Pathways
The stability of 5-Bromo-4-hydroxynicotinaldehyde is crucial for its handling, storage, and

application. Several factors can influence its degradation.

Recommended Storage Conditions
Suppliers recommend storing 5-Bromo-4-hydroxynicotinaldehyde in a dry, inert atmosphere

at room temperature or refrigerated (2-8°C).[1] This suggests that the compound is susceptible

to degradation by atmospheric moisture and possibly oxygen.

Potential Degradation Pathways
The aldehyde functional group is the most likely site of chemical instability. Potential

degradation pathways include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Bromo-4-

hydroxynicotinic acid). This can be accelerated by exposure to air (autoxidation) or oxidizing

agents. The kinetics of oxidation of aromatic aldehydes with bromine have been studied,

indicating a potential for reactivity.[4]
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Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to

light. Photodegradation of brominated aromatic compounds can also occur.[5]

Reaction with Nucleophiles: The electrophilic aldehyde can react with nucleophiles.

The brominated pyridine ring is generally stable, but dehalogenation can occur under certain

reductive conditions, particularly in the presence of catalysts.[6]

Forced Degradation Studies: An Experimental Approach
To comprehensively assess the stability of 5-Bromo-4-hydroxynicotinaldehyde, forced

degradation studies under various stress conditions are recommended.

Experimental Protocol for Forced Degradation:

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent

(e.g., acetonitrile or methanol).

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g.,

80 °C).

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

Analysis: Analyze the samples by a stability-indicating HPLC method. This method must be

capable of separating the parent compound from its degradation products.

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the

parent compound and to obtain UV spectra of the degradation products.
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Mass Spectrometry: Employ LC-MS/MS to identify the mass of the degradation products and

elucidate their structures.[3]

Stress Conditions

Analytical Workflow

Acidic Hydrolysis

Stability-Indicating HPLC

Basic Hydrolysis Oxidative Degradation Thermal Degradation Photodegradation

Peak Purity (PDA)

Structure Elucidation (LC-MS/MS)

5-Bromo-4-hydroxynicotinaldehyde
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Caption: Forced degradation study workflow.

Analytical Methodologies
The development of robust analytical methods is paramount for the accurate quantification and

characterization of 5-Bromo-4-hydroxynicotinaldehyde.

High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the recommended method for routine analysis,

purity assessment, and quantification in solubility and stability studies.[3]
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Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an

organic modifier (e.g., acetonitrile or methanol).

Detection: UV detection at the wavelength of maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the sensitive and selective quantification of the compound in

complex matrices and for the identification of metabolites and degradation products.[3]

Conclusion and Future Directions
While direct experimental data for 5-Bromo-4-hydroxynicotinaldehyde remains scarce, a

comprehensive understanding of its likely solubility and stability profile can be constructed

through the application of fundamental chemical principles and by analogy to structurally

related molecules. The aldehyde functional group is predicted to be the primary site of

instability, with oxidation being a key degradation pathway. The compound's solubility is

expected to be pH-dependent and favorable in polar organic solvents.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to

generate robust, quantitative data for 5-Bromo-4-hydroxynicotinaldehyde. Such data is

essential for advancing its application in drug discovery and development, enabling informed

decisions on formulation, storage, and handling. Further research to generate and publish this

specific data would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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